Bromoform-d

Beschreibung

The Significance of Isotopic Labeling in Methodological and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or metabolic pathway. wikipedia.org By substituting an atom in a reactant molecule with one of its isotopes, researchers can track its position in the products, providing definitive insights into reaction mechanisms. wikipedia.orgias.ac.in This method is considered superior to using substituent groups to probe mechanisms, as labeling does not significantly alter the chemical nature of the reaction being studied. ias.ac.in

The application of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is crucial for elucidating complex reaction pathways and understanding the formation of intermediates. ias.ac.infiveable.me For instance, isotopic labeling has been instrumental in confirming mechanisms such as the benzyne (B1209423) mechanism and degenerate rearrangements like the Cope reaction. ias.ac.in In biochemistry and toxicology, stable isotope-labeled compounds are used in combination with mass spectrometry and NMR spectroscopy to understand drug metabolism, identify metabolites, and investigate the disposition of drugs in a biological system. nih.gov This approach can also reveal metabolic fluxes and help quantify the activity of different metabolic pathways within a cell. wikipedia.orgfiveable.me The subtle changes in reaction rates caused by the mass difference between isotopes, known as the kinetic isotope effect, can also be quantified to provide detailed information about the transition state of a reaction. ias.ac.inresearchgate.net

Evolution of Bromoform-d Applications in Specialized Research Disciplines

The applications of this compound have evolved from its primary role as a passive NMR solvent to more active functions in specialized research. Bromoform (B151600) itself is used as a laboratory reagent, an extraction solvent, and for mineral separation due to its high density. wikipedia.org As a deuterated analogue, this compound (CDBr₃) is particularly valuable in NMR spectroscopy for analyzing samples that require a high-density, non-interfering solvent. chemicalbook.com

Beyond its use as a solvent, this compound serves as an internal standard in quantitative NMR (qNMR) studies. rsc.org In qNMR, a precise concentration of a standard is added to a sample to allow for the accurate determination of the analyte's concentration. The well-defined singlet of this compound in a region of the spectrum that is often clear of other signals makes it a suitable standard. rsc.org

More recently, research has explored the use of non-deuterated bromoform in aqueous free-radical polymerization to create block copolymers. rsc.org This suggests a potential application for this compound as a tracer to mechanistically study these polymerization reactions under UV conditions, owing to the potential for a photolytically reactive bromine-terminated chain end. rsc.org The use of stable isotope-labeled compounds like this compound is also critical in drug metabolism and toxicogenomic studies to delineate complex metabolic pathways and understand the mechanisms of toxicity. nih.gov

Research Gaps and Emerging Paradigms in this compound Scholarly Inquiry

Despite its utility, there are several areas where the application of this compound could be expanded. One significant research gap lies in fully deciphering the mechanistic details of bromoform-assisted polymerization, particularly in aqueous systems. rsc.org Using this compound as a labeled initiator or chain transfer agent could provide critical insights into the reaction kinetics and the role of the terminal bromine atom. rsc.org

An emerging paradigm in biomedical research is the use of stable isotope-labeled compounds to simplify and validate the large datasets generated by toxicogenomics and proteomics. nih.gov Strategically labeled compounds can help link specific gene or protein changes to the formation of reactive metabolites, a connection that is currently a relatively unexplored territory. nih.gov There is a need for further investigation into how compounds like this compound can be used as tracers to study the fate and environmental impact of halogenated organic compounds. texas.goveuropa.eu

Furthermore, the development of advanced computational methods in NMR allows for the prediction and simulation of spectra. sparkl.me Integrating experimental data from studies using this compound with these computational models could enhance the structural elucidation of complex molecules and materials. The broader application of deuterated compounds is also shifting from being simple replacements for their protic counterparts to being integral parts of designing new chemical entities with improved pharmacokinetic profiles, a field where mechanistic studies using labeled precursors are invaluable. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Bromoform and this compound

This table provides a comparison of key physical and chemical properties for Bromoform (CHBr₃) and its deuterated analogue, this compound (CDBr₃).

| Property | Bromoform (CHBr₃) | This compound (CDBr₃) | Reference(s) |

| Chemical Formula | CHBr₃ | CDBr₃ | wikipedia.orgchemicalbook.com |

| Molar Mass | 252.73 g/mol | 253.74 g/mol | wikipedia.orgchemicalbook.com |

| CAS Number | 75-25-2 | 2909-52-6 | wikipedia.orgchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | atamankimya.comchemdox.com |

| Odor | Sweetish, chloroform-like | Characteristic | atamankimya.comchemdox.com |

| Density | ~2.89 g/mL at 20 °C | 2.906 g/mL at 25 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 149.1 °C | 136.5 - 149 °C | chemicalbook.comchemdox.comnih.gov |

| Melting Point | 8.0 - 8.69 °C | 8.69 °C | chemdox.comnih.gov |

| Refractive Index (n_D_²⁰) | 1.595 | 1.5956 | chemicalbook.comatamankimya.com |

| Solubility in Water | Slightly soluble (~1 g/L) | Not specified, expected to be similar to CHBr₃ | wikipedia.orgnih.gov |

Table 2: Compound Names Mentioned in This Article

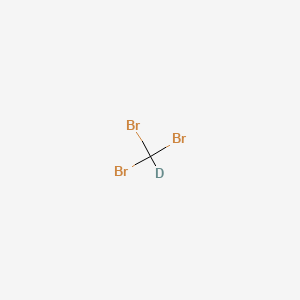

Structure

3D Structure

Eigenschaften

IUPAC Name |

tribromo(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951689 | |

| Record name | Tribromo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bromoform-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2909-52-6 | |

| Record name | Bromoform-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromo(2H)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromo(~2~H)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromo(2H)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Applications of Bromoform D

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. The use of deuterated solvents is crucial in ¹H NMR to avoid large, interfering signals from the solvent itself. savemyexams.comresearchgate.net Bromoform-d, with its single deuterium (B1214612) atom replacing hydrogen, offers specific advantages in certain NMR applications.

This compound as a Deuterated Solvent for Solution-State NMR

In solution-state NMR, the choice of solvent is critical. This compound is a dense, colorless to pale yellow liquid with a high refractive index. atamankimya.com Its physical properties, such as a boiling point of approximately 136.5-150°C and a density of about 2.906 g/mL at 25°C, make it suitable for experiments requiring a high-density, non-reactive medium.

The key advantage of using a deuterated solvent like this compound is the substitution of hydrogen (¹H) with deuterium (²H or D). savemyexams.com Since the resonance frequency of deuterium is significantly different from that of protons, the solvent signal does not obscure the signals of the analyte in ¹H NMR spectra. researchgate.net While commercial this compound typically has a high isotopic purity (≥99.5 atom % D), a small residual proton signal can be observed. This residual peak can sometimes be used as a secondary chemical shift reference. wikipedia.org

Table 1: Physical and NMR Properties of this compound

| Property | Value |

| Molecular Formula | CDBr₃ |

| Molecular Weight | 253.74 g/mol |

| Density (at 25 °C) | 2.906 g/mL |

| Boiling Point | 136.5-150 °C |

| Refractive Index (n20/D) | 1.596 |

| ¹H NMR Chemical Shift (residual) | Varies with solvent |

| ¹³C NMR Chemical Shift | ~77.16 ppm (triplet) wikipedia.org |

Even with deuterated solvents, residual proton signals can be significant, especially when analyzing dilute samples. Advanced solvent suppression techniques are employed to further attenuate these unwanted solvent peaks. researchgate.netmagritek.com Methods like presaturation, where a selective radiofrequency pulse irradiates the solvent resonance to equalize its spin populations, are commonly used. ox.ac.uk

More sophisticated pulse sequences, such as those incorporating pulsed-field gradients, offer superior suppression. researchgate.net Techniques like WET (Water suppression Enhanced through T1 effects) and PURGE (Presaturation Utilizing Relaxation Gradients and Echoes) are examples of advanced methods that can be adapted for use in this compound solutions to minimize the residual CHDBr₂ signal, thereby improving the dynamic range and allowing for the detection of low-concentration analytes. researchgate.net The successful implementation of these techniques is highly dependent on a well-shimmed magnetic field. ox.ac.uk

Achieving a highly homogeneous magnetic field (B₀) across the sample volume, a process known as shimming, is fundamental to obtaining high-resolution NMR spectra with sharp lines and good sensitivity. ru.nl Inhomogeneities in the magnetic field lead to line broadening, distorted peak shapes, and reduced resolution, which can severely compromise spectral quality. ru.nlnih.gov

The process of shimming involves adjusting the currents in a set of "shim" coils to counteract the magnetic field gradients. ru.nl This can be done manually or automatically. Modern spectrometers often utilize gradient shimming, a method that uses field gradients to map the B₀ inhomogeneity within the sample, which is then computationally corrected by adjusting the shim settings. ru.nlresearchgate.net Techniques like FASTMAP (Fast Automatic Shimming Technique by Mapping Along Projections) provide a rapid and automated way to optimize the field homogeneity. nih.govresearchgate.net The high density and magnetic susceptibility of this compound may present unique challenges for shimming, requiring careful optimization to achieve the best possible line shape and resolution.

This compound can be utilized as a solvent for multi-nuclear NMR experiments, which provide information about nuclei other than protons, such as ¹³C, ³¹P, or ¹⁹F. acanthusresearch.com In ¹³C NMR, the carbon atom in this compound typically appears as a triplet around 77.16 ppm due to coupling with the spin-1 deuterium nucleus. wikipedia.org This characteristic signal can serve as an internal reference.

The use of this compound is particularly advantageous when studying compounds containing bromine, as it provides a non-interfering medium. The solvent's properties allow for the observation of a wide range of nuclei, facilitating comprehensive structural elucidation through techniques like heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) spectroscopy. These 2D NMR experiments reveal correlations between different types of nuclei, providing invaluable information about the molecular framework.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances. acanthusresearch.com It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.commdpi.com For accurate quantification, an internal standard with a known concentration and purity is typically used. acanthusresearch.com

While this compound is primarily used as a solvent, its residual proton signal (CHDBr₂) or the signal from a known quantity of added non-deuterated bromoform (B151600) could potentially be used as an internal reference standard in specific qNMR applications. The key requirements for a qNMR standard are that its signal is sharp, well-resolved from analyte signals, and does not react with the sample. acanthusresearch.comfujifilm.com The choice of an appropriate reference signal is crucial for the accuracy of the qNMR measurement. sigmaaldrich.com The purity of the this compound and the exact concentration of the residual protons would need to be precisely determined for it to be a reliable quantitative reference.

Multi-Nuclear NMR Experimentation in Deuterated Bromoform Environments

Solid-State NMR (SSNMR) Applications Involving this compound

Solid-state NMR (SSNMR) is a technique used to study the structure and dynamics of materials in the solid phase. wikipedia.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide detailed structural information. wikipedia.orgrsc.org

This compound can be used in SSNMR studies in several ways. It can be incorporated into solid matrices or co-crystallized with other molecules to act as a probe of the local environment. Deuterium SSNMR of this compound can provide information about molecular motion and orientation within the solid state. rsc.org Furthermore, this compound can be used as a medium to form solid dispersions of analytes for SSNMR analysis, particularly for compounds that are difficult to crystallize. europeanpharmaceuticalreview.com Techniques like cross-polarization (CP) and magic-angle spinning (MAS) are essential in SSNMR to enhance signal and improve resolution. wikipedia.org

Investigation of Solute-Solvent Interactions at Solid-Liquid Interfaces

The study of interactions between a solute and a solvent at the boundary of a solid and liquid phase is crucial for understanding a wide array of chemical and physical processes, including catalysis, chromatography, and crystallization. mdpi-res.comabctlc.com this compound can be employed as a solvent in such investigations, allowing researchers to probe the behavior of solutes at solid surfaces without the overwhelming signal from protonated solvent molecules.

The chemical environment at an interface can differ significantly from the bulk solution. NMR techniques, facilitated by the use of this compound, can provide insights into the orientation and conformation of solute molecules adsorbed onto a solid surface. The deuterium signal of this compound itself can also be monitored to understand changes in solvent ordering and dynamics upon interaction with the solid interface. This information is vital for designing materials with specific surface properties and for controlling processes that occur at interfaces.

Cryogenic and High-Pressure NMR Studies Utilizing this compound

This compound is a suitable solvent for NMR studies conducted under non-standard conditions, such as cryogenic temperatures and high pressures. Its relatively high boiling point (149.1 °C for the protonated form) and low melting point (8.0 °C for the protonated form) provide a wide liquid range, which can be further extended under pressure. nih.gov

Cryogenic NMR studies in this compound can slow down dynamic processes, allowing for the observation of individual conformers or short-lived intermediates that are in rapid exchange at room temperature. High-pressure NMR studies, on the other hand, provide information about the volume changes associated with chemical reactions and conformational equilibria. Research has shown that bromoform undergoes phase transitions under high pressure, forming new crystalline polymorphs. researchgate.net Utilizing this compound in such studies allows for the investigation of these pressure-induced structural changes without proton signal interference.

Considerations for Residual Protonated Species in this compound NMR

Commercially available this compound typically has a high isotopic purity, often ≥99.5 atom % D. sigmaaldrich.com However, a small amount of the residual protonated species, bromoform (CHBr₃), will always be present. The chemical shift of this residual proton peak can serve as a secondary internal reference standard in ¹H NMR spectra. The precise chemical shift of the residual CHBr₃ peak can vary slightly depending on the solute and concentration. In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the residual CHCl₃ peak appears at approximately 7.26 ppm. carlroth.comiranchembook.ir For this compound, the residual proton peak is expected to be in a similar region, with one source indicating a chemical shift of 6.827 ppm for bromoform in deuterated chloroform. chemicalbook.com It is crucial for researchers to be aware of this residual peak to avoid misinterpretation of spectra, especially when analyzing solutes with resonances in the same spectral region. nottingham.ac.uk

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CDBr₃ | sigmaaldrich.com |

| Molecular Weight | 253.74 g/mol | |

| Isotopic Purity | ≥99.5 atom % D | sigmaaldrich.com |

| Density (at 25 °C) | 2.906 g/mL | sigmaaldrich.com |

| Boiling Point | 136.5 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.596 | sigmaaldrich.com |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of molecules. The use of this compound as a solvent offers distinct advantages in these analyses.

Isotopic Solvent Effects on Vibrational Frequencies and Band Intensities in this compound

The substitution of hydrogen with the heavier deuterium isotope in this compound leads to predictable shifts in the vibrational frequencies of the molecule. aip.org The C-D stretching vibration in this compound will occur at a lower frequency compared to the C-H stretch in protonated bromoform due to the increased reduced mass of the C-D bond. This isotopic shift is a well-understood phenomenon and can be used to assign vibrational modes and study intermolecular interactions.

Solute-solvent interactions can also influence vibrational frequencies and band intensities. scispace.com When this compound is used as a solvent, changes in the vibrational spectrum of a solute can provide insights into how the solute interacts with the solvent molecules. The polar nature of the C-Br bonds and the C-D bond in this compound can lead to specific interactions with solute molecules, which can be probed by observing shifts in the solute's vibrational bands. osti.gov

Elucidation of Molecular Structures and Conformational Dynamics Through this compound Solvation

The choice of solvent can significantly impact the structure and conformational dynamics of a solute molecule. libretexts.org this compound, with its specific polarity and molecular shape, can influence the conformational equilibrium of flexible molecules. By analyzing the vibrational spectra of a solute in this compound, researchers can gain insights into the preferred conformations and the energy barriers between them.

For instance, the formation of hydrogen bonds or other intermolecular interactions between the solute and this compound can stabilize certain conformations over others. rsc.org This can be particularly useful in studying complex organic molecules where subtle changes in conformation can have a significant impact on their properties and reactivity. acs.org The use of this compound allows for these studies without the interference of strong C-H absorption bands from the solvent in the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) and this compound as a Solvent

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface. wikipedia.org This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. clinmedjournals.org

This compound can be used as a solvent in SERS experiments to dissolve the analyte of interest and bring it into contact with the SERS-active substrate. The choice of solvent in SERS is critical as it can affect the adsorption of the analyte onto the metal surface and can also contribute to the background signal. The use of this compound can be advantageous due to its relatively simple Raman spectrum, which can minimize interference with the analyte signals. Furthermore, the interactions between this compound, the analyte, and the metal surface can be studied to understand the SERS enhancement mechanism and to optimize the experimental conditions for maximum sensitivity. frontiersin.orgnih.gov

Mass Spectrometry (MS) Applications

The distinct mass of this compound compared to its non-deuterated counterpart makes it a powerful tool in mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. This property is principally exploited in quantitative analysis and for uncovering signals that might otherwise be masked.

This compound as an Internal Standard for Quantitative Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that provides a high degree of precision and accuracy. The method involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before any processing or analysis. This "internal standard" acts as a chemical and physical mimic of the native analyte (Bromoform). nih.gov

Because the labeled standard and the native analyte exhibit nearly identical chemical behavior, any loss of sample during extraction, concentration, or injection into the mass spectrometer will affect both compounds equally. epa.gov The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of added internal standard, the original concentration of the analyte in the sample can be calculated with exceptional accuracy. oup.com

This technique is particularly valuable in environmental analysis for the quantification of volatile organic compounds (VOCs) like trihalomethanes, which include bromoform. researchgate.netamazonaws.comnih.govijirss.com Trihalomethanes are common disinfection by-products in drinking water, and their monitoring is a regulatory requirement. researchgate.netcdc.gov The U.S. Environmental Protection Agency (EPA) Method 1624 utilizes isotope dilution GC/MS for the analysis of volatile organic compounds, demonstrating the robustness of this approach. epa.gova2gov.org The use of a deuterated standard like this compound compensates for variability in the analytical process, from sample purging to detection. epa.gov

Table 1: Comparison of Mass Spectrometric Data for Bromoform and this compound This interactive table illustrates the mass difference that allows a mass spectrometer to distinguish between the native compound and its deuterated internal standard. The values represent the nominal mass of the most abundant molecular ions.

| Compound | Chemical Formula | Molecular Ion | Nominal Mass (m/z) |

| Bromoform | CHBr₃ | [CHBr₃]⁺ | 252 |

| This compound | CDBr₃ | [CDBr₃]⁺ | 253 |

Note: The nominal mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ²D, ⁷⁹Br). The actual mass spectrum will show a characteristic cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Role of this compound in Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Specific Analytes

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry to analyze large, fragile molecules like proteins and polymers with minimal fragmentation. nih.gov The process involves mixing the analyte with a suitable matrix material, which absorbs energy from a laser, triggering the desorption and ionization of the analyte molecules. oup.com

Typical MALDI matrices are solid, weak organic acids like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). spectroscopyonline.com In recent years, liquid matrices, including ionic liquids and glycerol-based solutions, have been developed to improve sample homogeneity and reproducibility. spectroscopyonline.commdpi.comreading.ac.uk

A review of the scientific literature does not indicate a direct or common role for this compound as a MALDI matrix. Its physical properties (a dense liquid) and chemical structure are not typical of conventional MALDI matrices, which are designed to co-crystallize with the analyte and absorb UV laser energy efficiently.

However, deuterated compounds do have a specialized role in MALDI-MS. For instance, deuterated matrices have been synthesized to shift the matrix's own background signals in the mass spectrum. This "unmasks" regions of the low-mass range, allowing for the detection of small molecule analytes that would otherwise be obscured by interference from matrix-related ions. nih.gov Additionally, hydrogen-deuterium exchange (HDX) coupled with MALDI-MS is a powerful technique for studying the conformation and dynamics of proteins. nih.govnsf.govacs.org In these HDX experiments, deuterium is introduced from sources like D₂O vapor, not from a deuterated solvent like this compound acting as the matrix.

While this compound is not used as a conventional MALDI matrix, the principle of using deuterated compounds to enhance MALDI analysis for specific applications is well-established.

Mechanistic and Kinetic Studies Employing Bromoform D

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies in Bromoform-d Solvents

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is the ratio of the rate constant of a reaction with a light isotope (like hydrogen) to the rate constant of the same reaction with a heavy isotope (like deuterium). wikipedia.org By substituting hydrogen with deuterium in a reactant or solvent, chemists can determine if a particular C-H bond is broken in the rate-determining step of a reaction. A significant KIE (typically kH/kD > 2) suggests that the C-H bond is indeed broken during this critical step. wikipedia.orglibretexts.org

Probing Transition State Structures and Reaction Mechanisms via KIEs

The magnitude of the KIE can provide detailed information about the structure of the transition state, the highest energy point along the reaction coordinate. wikipedia.org A symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, generally exhibits the largest KIE. Conversely, early or late transition states, where the hydrogen is closer to either the reactant or product, result in smaller KIEs.

Computational methods, in conjunction with experimental KIE data, are often employed to model transition state geometries. wikipedia.orgnih.govjussieu.fr For instance, in the study of nucleophilic substitution reactions, the primary 1'-¹⁴C KIE can help distinguish between Sₙ1 and Sₙ2 mechanisms. nih.gov A small KIE value suggests a dissociative Sₙ1-like transition state, while a larger value is indicative of an associative Sₙ2-like transition state. nih.gov

Analysis of Primary and Secondary Isotope Effects in Complex Reaction Systems

In addition to primary KIEs, where the bond to the isotope is broken, secondary KIEs can also provide valuable mechanistic information. libretexts.org Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs and are categorized as α, β, or γ depending on the position of the isotope relative to the reaction center. libretexts.org For example, β-secondary KIEs are thought to be influenced by hyperconjugation in the transition state. libretexts.org

Solvent Participation and Solvation Effects in Reaction Pathways

The solvent in which a reaction occurs can play a crucial role in influencing its rate, selectivity, and even the reaction mechanism itself. libretexts.orgmdpi.com this compound, as a solvent, can participate in reactions and its interactions with solutes can significantly affect the reaction pathway.

Investigating Specific Solute-Solvent Interactions in this compound Mediated Reactions

Solute-solvent interactions are fundamental to understanding chemical processes in solution. mdpi.comnih.govresearchgate.net These interactions can range from weak van der Waals forces to strong hydrogen bonds and electrostatic interactions. mdpi.com The nature and strength of these interactions can alter the properties of the solute molecules compared to their state in the gas phase. mdpi.com

In the context of this compound mediated reactions, the solvent can influence the stability of reactants, intermediates, and transition states through solvation. colby.edu For instance, in the photochemistry of bromoform (B151600), the reaction pathways and the formation of intermediates are dependent on the solvent. aip.org Time-resolved X-ray solution scattering and transient absorption spectroscopy have been used to study the complex reaction pathways of bromoform in different solvents, revealing the formation of various intermediates and stable photoproducts. aip.org

Influence of this compound on Reaction Selectivity and Stereochemistry

The solvent can also exert a significant influence on the selectivity and stereochemistry of a reaction. msu.edu Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu In reactions involving chiral molecules, the solvent can interact differently with the various stereoisomers, leading to an enrichment of one particular product.

For example, in the cyclopropanation of alkenes using bromoform, the stereochemistry of the resulting dihalocyclopropane is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.comacs.org Theoretical studies on the reaction of cyclohexanone (B45756) with bromoform have investigated two possible mechanistic pathways: the addition of dibromocarbene and the addition of the tribromomethyl carbanion to the carbonyl group. researchgate.netresearchgate.net These studies suggest that the formation of a dihaloepoxide is a key step that dictates the stereochemistry of the products. researchgate.netresearchgate.net

Real-time Monitoring of Chemical Reactions in this compound Solutions via Spectroscopic Techniques

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics and identifying transient intermediates. shimadzu.comrsc.org Various spectroscopic techniques are employed for this purpose.

Ultrafast imaging techniques, such as femtosecond time-resolved electron diffraction, have been used to observe the atomic rearrangements in bromoform molecules on a femtosecond timescale following UV light excitation. lbl.govescholarship.orgtechexplorist.com These studies have provided direct evidence for the formation of a bromoform isomer and have helped to determine the branching ratios between different reaction pathways, such as dissociation and isomerization. lbl.govescholarship.orgtechexplorist.com

Other spectroscopic methods like time-resolved X-ray solution scattering and X-ray transient absorption spectroscopy have been utilized to investigate the photochemistry of bromoform in solution. aip.org These techniques allow for the characterization of reaction intermediates and photoproducts, providing a detailed picture of the reaction dynamics. aip.org Two-dimensional Raman-THz spectroscopy has also been applied to study the vibrational couplings between intramolecular and intermolecular modes in bromoform, offering insights into its structural dynamics. aip.org

Computational and Theoretical Modeling of Bromoform D Systems

Quantum Chemical Calculations of Bromoform-d Molecular Properties within a Solvation Context

Quantum chemical calculations are a powerful tool for investigating the electronic structure and properties of molecules like this compound, particularly when considering the influence of a solvent environment. These methods can predict a range of properties, from interaction energies to spectroscopic parameters.

Density Functional Theory (DFT) Studies of Solute-Bromoform-d Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. umn.edu It has been successfully applied to study the interactions between solute molecules and this compound as a solvent. These studies are crucial for understanding reaction mechanisms, solubility, and the influence of the solvent on the solute's properties. mdpi.comfrontiersin.org

Research has shown that DFT calculations can elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, between a solute and this compound. researchgate.net By optimizing the geometry of solute-bromoform-d clusters, researchers can determine the most stable configurations and calculate the corresponding interaction energies. This information is vital for understanding how this compound solvates different chemical species. For instance, DFT can be used to model the adsorption of molecules onto surfaces in a simulated this compound environment, providing insights into interfacial phenomena. mdpi.com

Furthermore, DFT, combined with time-dependent DFT (TD-DFT), can predict how the solvent affects the electronic and spectral properties of the solute. mdpi.com This includes shifts in HOMO and LUMO energy levels and changes in electronic transition spectra, which are essential for interpreting experimental spectroscopic data. mdpi.com The integration of DFT with molecular mechanics (MM) in QM/MM approaches allows for the study of large solvated systems, where the solute is treated with high-level quantum mechanics and the solvent with more computationally efficient classical mechanics. nih.gov

| Computational Method | Focus of Study | Key Findings |

| DFT | Solute-bromoform-d intermolecular interactions | Characterization of hydrogen bonding and van der Waals forces. |

| TD-DFT | Electronic and spectral properties in this compound | Prediction of shifts in HOMO/LUMO levels and electronic spectra. |

| QM/MM | Large solvated systems | Enables efficient calculation of properties for complex systems. |

Ab Initio Calculations of Vibrational Frequencies and NMR Parameters in this compound Clusters

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of determining the properties of this compound clusters. These calculations are particularly valuable for predicting vibrational frequencies and Nuclear Magnetic Resonance (NMR) parameters. acs.orgmdpi.com

Studies have successfully used ab initio methods, such as Møller-Plesset perturbation theory (MP2), to compute the equilibrium geometries and vibrational frequencies of bromoform (B151600) and its deuterated isotopologue. acs.org The calculated frequencies often show good agreement with experimental data from infrared and Raman spectroscopy. researchgate.netresearchgate.net These theoretical spectra aid in the assignment of experimental bands, including fundamental vibrations, overtones, and combination bands. researchgate.net Anharmonicity, which is the deviation from the ideal harmonic oscillator, can also be accounted for in these calculations to improve accuracy. researchgate.net

Similarly, ab initio methods are employed to calculate NMR parameters, such as chemical shifts and spin-spin coupling constants. geologyscience.rursc.org The inclusion of explicit solvent molecules in the calculations, forming a solute-solvent cluster, is often crucial for obtaining accurate predictions of NMR parameters in solution. nsf.gov Relativistic effects can also be incorporated into the calculations, which is important for heavy atoms like bromine. nsf.gov Comparing calculated NMR parameters with experimental data helps in the structural elucidation of molecules in a this compound solution. rsc.orgnsf.gov

| Parameter | Ab Initio Method | Significance |

| Vibrational Frequencies | MP2, HF/6-31G* | Aids in the interpretation of IR and Raman spectra. acs.orgresearchgate.netresearchgate.net |

| Anharmonicity Constants | Ab initio calculations | Provides a more accurate description of vibrational modes. researchgate.net |

| NMR Chemical Shifts | Relativistic DFT, ZORA | Helps in the determination of molecular structure in solution. rsc.orgnsf.gov |

| Spin-Spin Coupling | Relativistic DFT, ZORA | Provides information on bonding and connectivity. nsf.gov |

Molecular Dynamics (MD) Simulations of this compound as a Solvent

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By simulating the system over time, MD provides insights into the dynamic processes that occur in the liquid state, such as solvation and molecular reorganization. nsf.govmdpi.com

Dynamics of Solute Molecules in this compound Solution

MD simulations can track the trajectory of a solute molecule within a box of this compound solvent molecules, revealing how the solute moves, rotates, and interacts with its surroundings. aip.org These simulations are governed by a force field, which describes the potential energy of the system as a function of the atomic coordinates. nsf.gov

The dynamics of a solute are influenced by factors such as its size, shape, and the nature of its interactions with the solvent. nsf.gov MD simulations can quantify these effects by calculating properties like the diffusion coefficient of the solute and the time correlation functions for its translational and rotational motion. This information is crucial for understanding transport properties and reaction kinetics in this compound solution. Furthermore, MD simulations can shed light on intramolecular vibrational energy redistribution (IVR) within the solute, which can be influenced by the solvent environment. nsf.gov

| Dynamic Property | Information Gained from MD Simulations |

| Translational Diffusion | Rate of solute movement through the solvent. |

| Rotational Correlation Time | How quickly the solute tumbles in solution. nsf.gov |

| Vibrational Energy Redistribution | The flow of energy between different vibrational modes of the solute. nsf.gov |

Characterization of Solvation Shells and Solvent Reorganization

A key aspect of solvation is the formation of a solvation shell, which is the layer of solvent molecules immediately surrounding a solute molecule. wikipedia.orglibretexts.org MD simulations provide a detailed picture of the structure and dynamics of these solvation shells in this compound. nsf.govacs.org

The structure of the solvation shell can be characterized by calculating the radial distribution function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom. nsf.gov The integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell. libretexts.org Spatial distribution functions (SDFs) can also be generated to visualize the three-dimensional arrangement of solvent molecules around the solute. nsf.gov

MD simulations also capture the dynamics of the solvent itself, including the reorganization of the solvation shell in response to changes in the solute (e.g., following electronic excitation). acs.org The timescale of this solvent reorganization is a critical factor in many chemical processes. The dynamics of solvent molecules within the solvation shell can be significantly different from those in the bulk solvent. acs.org

| Solvation Shell Property | Description | Method of Characterization |

| Structure | The spatial arrangement of solvent molecules around the solute. | Radial Distribution Function (RDF), Spatial Distribution Function (SDF). nsf.gov |

| Coordination Number | The number of solvent molecules in the first solvation shell. | Integration of the first peak of the RDF. libretexts.org |

| Dynamics | The exchange of solvent molecules between the solvation shell and the bulk. | Time correlation functions, residence times. |

| Reorganization | The response of the solvent to changes in the solute. | Non-equilibrium MD simulations. acs.org |

Statistical Mechanics Approaches to this compound Solvation Thermodynamics

Statistical mechanics provides the theoretical framework to connect the microscopic properties of a system, as obtained from quantum chemical calculations and MD simulations, to its macroscopic thermodynamic properties. oregonstate.edu This allows for the calculation of key thermodynamic quantities related to the solvation of a solute in this compound.

The solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to the solvent, is a central quantity in solvation thermodynamics. arxiv.org It can be calculated using various statistical mechanical methods, such as free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov These methods often rely on data generated from MD simulations. The solvation free energy can be decomposed into enthalpic and entropic contributions, providing further insight into the driving forces of solvation. mdpi.com

Integral equation theories of liquids, such as the three-dimensional reference interaction site model (3D-RISM), offer an alternative to simulation-based methods for calculating solvation thermodynamics. arxiv.org These theories can provide the solvation free energy and other thermodynamic properties with high computational efficiency. arxiv.org The application of these statistical mechanics approaches is essential for building a comprehensive understanding of the thermodynamics of solvation in this compound.

| Thermodynamic Quantity | Significance | Computational Approach |

| Solvation Free Energy | Determines the solubility of a solute. | Free Energy Perturbation (FEP), Thermodynamic Integration (TI), 3D-RISM. nih.govarxiv.org |

| Solvation Enthalpy | The heat absorbed or released during solvation. | Temperature dependence of the solvation free energy. |

| Solvation Entropy | The change in disorder upon solvation. | Calculated from the free energy and enthalpy. |

Development of Force Fields and Potentials for this compound in Condensed Phase Simulations

The accuracy of molecular dynamics (MD) and other condensed-phase simulations hinges on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. ethz.chgithub.io The development of a robust force field for deuterated bromoform (this compound, CDBr₃) is essential for accurately simulating its behavior in liquid and solid phases. This process involves a combination of high-level theoretical calculations and refinement against experimental data to parameterize both intramolecular (bonded) and intermolecular (non-bonded) interactions. nih.govsoton.ac.uk

Research Findings

The development of force fields for haloforms, including bromoform, often leverages a synergistic approach combining quantum mechanical calculations, such as ab initio and density functional theory (DFT), with experimental data from spectroscopy and diffraction. acs.orgresearchgate.netresearchgate.net

Intramolecular Force Field:

A significant body of work in developing the potential function for bromoform has involved detailed analysis of its vibrational spectra. acs.orgresearchgate.net Researchers have recorded infrared (IR) and Raman spectra for various isotopologues, including normal bromoform (HCBr₃) and deuterated bromoform (DCBr₃), in both gas and liquid phases. acs.orgresearchgate.net These experimental data provide fundamental vibrational frequencies, which are crucial for refining the intramolecular force constants governing bond stretching and angle bending.

In one comprehensive study, the force field of bromoform was determined through a combined effort of ab initio calculations and a genetic algorithm, which refined the parameters to match observed wavenumbers from IR and Raman spectra. acs.orgresearchgate.net This work was notable for being the first experimental determination of certain anharmonicity constants for the deuterated molecule. acs.orgresearchgate.net The study also interpreted a Fermi resonance in the spectrum of DCBr₃, which affects the ν₄ and ν₃ + ν₅ vibrational modes, allowing for the evaluation of the corresponding cubic potential constant. acs.orgresearchgate.net The force constants derived from these theoretical and experimental efforts are critical for accurately modeling the molecule's internal flexibility.

Table 1: Selected Quadratic Force Constants for Bromoform This table presents a selection of refined quadratic force constants determined from a combined analysis of experimental vibrational spectra and theoretical calculations. These constants represent the stiffness of the bonds and angles within the bromoform molecule.

| Interaction Type | Description | Force Constant |

| F₁ | C-H/C-D Stretch | 5.5758 mdyn/Å |

| F₂ | C-Br Stretch | 2.8402 mdyn/Å |

| F₃ | Br-C-Br Bend | 1.3549 mdyn Å/rad² |

| F₄ | H-C-Br/D-C-Br Bend | 0.4392 mdyn Å/rad² |

| F₅ | C-Br/C-Br Stretch-Stretch | -0.1378 mdyn/Å |

| F₆ | Br-C-Br/Br-C-Br Bend-Bend | -0.4047 mdyn Å/rad² |

| Data sourced from Escribano, R. M., et al. (1996). researchgate.net |

Intermolecular Force Field:

For condensed-phase simulations, the intermolecular potential, which governs how molecules interact with each other, is paramount. These interactions are typically modeled using a combination of Lennard-Jones (LJ) potentials for van der Waals forces and Coulombic terms for electrostatic interactions.

Molecular dynamics simulations of liquid bromoform have been performed using well-established haloform force fields. nsf.govacs.org In these models, the parameters for the LJ potential (the size of the atom, σ, and the depth of the potential well, ε) and the partial atomic charges (q) are defined for each atom in the molecule. nsf.gov While these parameters are often developed for the hydrogenated species (CHBr₃), they are directly transferable to this compound, as the primary difference is the nuclear mass of deuterium (B1214612), which affects the system's dynamics but not the potential energy surface itself. aip.org The simulation box for these studies is typically set up to reproduce the known experimental density of the liquid at a given temperature. nsf.gov

Table 2: Example Intermolecular Potential Parameters for a Bromoform Model The following table provides the Lennard-Jones (LJ) parameters and partial atomic charges for a common bromoform model used in molecular dynamics simulations. These parameters define the non-bonded interactions between molecules.

| Atom | σ (Å) | ε (kcal/mol) | q (e) |

| C | 3.50 | 0.066 | 0.1063 |

| Br | 3.47 | 0.230 | -0.075 |

| H/D | 2.50 | 0.030 | 0.1187 |

| Note: Parameters for C and H/D can vary across different force fields. The values presented are representative for haloform models. The Br parameters are from a well-known model, while C and H/D are illustrative. Partial charges are adjusted to ensure molecular neutrality. nsf.gov |

Validation and Refinement:

The validity of a developed force field is assessed by comparing the results of simulations with experimental observations. For liquid bromoform, structural properties are often compared against data from neutron and X-ray diffraction experiments. aip.orgucl.ac.uk These comparisons are typically made through radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom. Good agreement between simulated and experimental RDFs indicates that the force field accurately reproduces the local liquid structure. nsf.govaip.org

Furthermore, studies have used Reverse Monte Carlo (RMC) modeling, which refines a 3D model of the liquid structure to be consistent with diffraction data, to gain detailed insight into intermolecular ordering. aip.org Such analyses have revealed preferences for specific molecular orientations in liquid bromoform, which can then be used to further test and refine the electrostatic and steric components of the force field. acs.orgucl.ac.uk The ultimate goal is to create a potential model that can accurately predict both structural and dynamic properties of condensed-phase this compound systems.

Bromoform D in Materials Science and Polymer Characterization Research

NMR Characterization of Polymers and Macromolecules in Bromoform-d Solutions

NMR spectroscopy performed in this compound solution is a powerful method for elucidating the detailed molecular structure of polymers. The choice of this compound can be advantageous for certain classes of polymers, such as those with low polarity or specific solubility requirements, where solvents like deuterated chloroform (B151607) or dimethyl sulfoxide (B87167) are less effective. researchgate.net High-resolution NMR provides unparalleled qualitative and quantitative information about macromolecular systems.

The precise architecture of a polymer chain dictates its macroscopic properties. NMR spectroscopy in this compound provides detailed insights into this architecture.

Polymer Microstructure: The sequence of monomer units (compositional sequence) and their stereochemical arrangement (configurational sequence) define the polymer's microstructure. ¹³C NMR is particularly indispensable for assigning polymer microstructures due to its larger spectral range, which often resolves subtle differences between carbons in different chemical environments, such as monomer triads and pentads. This allows for the quantification of a polymer's tacticity (e.g., isotactic, syndiotactic, atactic).

End-Group Analysis: The identification and quantification of polymer end-groups are crucial for determining the number-average molecular weight (Mₙ) for polymers, typically those with Mₙ values under 50,000 g/mol . researchgate.net In ¹H NMR spectra recorded in this compound, the signals corresponding to the protons of the terminal groups can be distinguished from those of the repeating monomer units. By comparing the integration of the end-group signals to that of the repeating units, the degree of polymerization (DP) can be calculated, provided the polymer structure and initiation mechanism are known. rsc.org In some cases, derivatization with agents like trichloroacetyl isocyanate (TAI) is used to introduce unique, easily observable NMR-active nuclei to hydroxyl or amine end-groups, with the analysis then performed in a suitable deuterated solvent such as this compound. researchgate.netresearchgate.net

Branching Architecture: For hyperbranched or dendritic polymers, NMR analysis in this compound can be used to determine the degree of branching (DB). mdpi.com This involves identifying and integrating the signals corresponding to dendritic (fully substituted), linear (disubstituted), and terminal (singly substituted) monomer units within the polymer structure. mdpi.comuc.edu The relative ratios of these units provide a quantitative measure of the polymer's branching, which profoundly influences its physical properties like viscosity and solubility.

| Assignment | Chemical Shift (δ, ppm) | Integration Value | Number of Protons |

|---|---|---|---|

| Polymer Backbone (Repeating Unit) | 1.5 - 2.5 | 150.0 | 6n |

| Initiator Fragment (End-Group A) | 7.2 - 7.4 | 5.0 | 5 |

| Terminus (End-Group B) | 3.8 | 3.0 | 3 |

Beyond static structure, NMR techniques can probe the dynamic behavior of polymers in solution. This compound provides the necessary solvent environment to perform these experiments on specific polymer systems.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species in a mixture based on their translational diffusion coefficients (D). rsc.orgnsf.gov When applied to polymer solutions in this compound, DOSY allows for the determination of the polymer's hydrodynamic size. rsc.org The diffusion coefficient is related to molecular weight (MW), enabling the estimation of MW and the assessment of size distribution without resorting to methods like size-exclusion chromatography. nsf.govresearchgate.net This is particularly valuable for conjugated polymers or other systems that may interact with chromatography columns. nsf.gov

Relaxation Phenomena: The measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times provides information on the mobility of different parts of a polymer chain. slideshare.net Shorter T₂ times are indicative of restricted motion, while longer T₁ and T₂ values suggest greater segmental mobility. By analyzing relaxation times of various nuclei along the polymer backbone and side chains in a this compound solution, researchers can map the dynamic landscape of the macromolecule, from fast local motions to slower, large-scale chain reorientations. researchgate.netnih.gov These dynamics are fundamental to understanding the viscoelastic properties of polymeric materials. slideshare.net

| Sample | Molecular Weight (g/mol) | Measured Diffusion Coefficient (D) in this compound (m²/s) |

|---|---|---|

| PS-5k | 5,000 | 9.5 x 10⁻¹¹ |

| PS-10k | 10,000 | 7.1 x 10⁻¹¹ |

| PS-20k | 20,000 | 5.0 x 10⁻¹¹ |

| PS-50k | 50,000 | 3.2 x 10⁻¹¹ |

Elucidation of Polymer Microstructure, End-Groups, and Branching Architecture.

Role of this compound in Investigating Solvation Effects in Advanced Materials Synthesis

The interactions between a solute and solvent are fundamental forces that govern many processes in materials synthesis. scribd.com this compound can be a key component in studies aimed at understanding these effects.

The formation of a crystalline material from solution or the separation of a mixture into distinct phases is highly dependent on the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. libretexts.orgmt.com Bromoform (B151600) is capable of forming intermolecular interactions, such as hydrogen bonds with electron-donating solvents or solutes. aip.org This capability makes it an "active" solvent rather than a passive medium.

By using this compound as the solvent in NMR studies, researchers can probe these specific solute-solvent interactions directly. For instance, NMR titration experiments can be performed where the chemical shifts of specific protons on a solute molecule are monitored as a function of concentration in this compound. findaphd.com Changes in these chemical shifts can provide quantitative information on binding affinities and the nature of the interactions. strath.ac.uk This knowledge is critical for designing and controlling crystallization processes, as strong solute-solvent interactions can inhibit nucleation and crystal growth, while weaker interactions might promote it. libretexts.orgfindaphd.com

Spectroscopic Probing of Advanced Materials using this compound as a Solvent or Probe

While its primary application is in NMR, this compound can also be used as a solvent for other spectroscopic techniques, such as UV-Vis or Fourier-transform infrared (FTIR) spectroscopy, particularly for materials that show good solubility. cdnsciencepub.com More advanced applications involve using the spectroscopic response of the this compound molecule itself as a probe for the local environment created by an advanced material.

Recent studies on non-deuterated bromoform using sophisticated techniques like 2D Raman-THz spectroscopy have revealed detailed information about the coupling between its intramolecular and intermolecular vibrational modes. nih.govaip.org These vibrational modes are sensitive to the local environment. When this compound is placed in contact with a nanomaterial or a polymer thin film, changes in its vibrational or rotational spectra can be used to probe surface characteristics, confinement effects, and intermolecular forces at the material-solvent interface. In this context, the this compound molecule transitions from being a passive solvent to an active spectroscopic probe, reporting on the properties of the material it surrounds.

Analytical Methodologies and Advanced Characterization of Bromoform D for Research Purity

Chromatographic Techniques for the Determination of Isotopic Purity of Bromoform-d

Chromatographic methods are essential for separating this compound from its non-deuterated counterpart and other impurities, thereby allowing for an accurate assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterium (B1214612) Content Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful technique for determining the deuterium content in this compound. analytice.com As a volatile compound, bromoform (B151600) is well-suited for GC analysis. cdc.govnih.gov The gas chromatograph separates the components of a sample mixture, and the mass spectrometer then ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio. This allows for the differentiation between this compound (CDBr₃) and any residual protonated bromoform (CHBr₃) due to their mass difference. sigmaaldrich.com

The isotopic purity is a critical parameter for deuterated compounds. For this compound, a typical specification for isotopic purity is ≥99.5 atom % D. sigmaaldrich.com GC-MS is the method of choice for confirming such high levels of deuterium enrichment. cdc.govnih.gov The analysis involves monitoring the specific molecular ion peaks corresponding to CDBr₃ and CHBr₃. The relative intensities of these peaks provide a quantitative measure of the isotopic purity. Sample preparation for GC-MS analysis of volatile compounds like bromoform often involves techniques such as purge-and-trap collection or headspace analysis to efficiently introduce the analyte into the system. cdc.govnih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-1MS, 30 m |

| Injector Temperature | 230 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Detection | Mass Spectrometry (MS) |

This table presents typical parameters for GC-MS analysis of this compound, which may be adapted based on specific instrumentation and analytical goals. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

While GC-MS is ideal for isotopic analysis, High-Performance Liquid Chromatography (HPLC) is a valuable complementary technique for profiling non-volatile impurities that may be present in this compound. chromatographyonline.comijcrt.org Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for impurity profiling of pharmaceutical and chemical substances. chromatographyonline.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

For bromoform analysis, a C18 column can be utilized with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. sielc.comnih.gov A UV detector is typically used for detection. sielc.com HPLC methods are crucial for developing a comprehensive impurity profile, which is a detailed description of all identified and unidentified impurities. chromatographyonline.com By varying the mobile phase composition and pH, the selectivity of the separation can be optimized to resolve a wide range of potential impurities. chromatographyonline.com

Table 2: HPLC Method for Bromoform Analysis

| Parameter | Value |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (70/30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~3.52 min |

This table outlines a specific HPLC method for the analysis of bromoform, which can be adapted for impurity profiling of this compound. sielc.com

Spectroscopic Methods for this compound Purity Assessment and Characterization

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound, serving as powerful tools for purity assessment and characterization. labmanager.com

High-Resolution NMR for Residual Protonated Species and Contaminants

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. labmanager.com Specifically, ¹H NMR (proton NMR) is exceptionally sensitive for detecting and quantifying residual protonated species (CHBr₃) in a this compound sample. nih.govmdpi.com The presence of a signal in the ¹H NMR spectrum directly indicates the existence of proton-containing impurities. The chemical shift of this residual peak can be compared to the known spectrum of bromoform to confirm its identity. libretexts.org

Furthermore, high-resolution NMR can reveal the presence of other proton-containing contaminants. nih.gov The integration of the NMR signals allows for the quantification of these impurities relative to a known internal standard. For complex mixtures, two-dimensional (2D) NMR techniques can be employed to provide more detailed structural information and resolve overlapping signals. nih.gov A clever technique to identify the peak corresponding to any residual -OH group (for instance, from a stabilizer like ethanol) involves adding a few drops of deuterium oxide (D₂O) to the NMR sample; the -OH peak will disappear upon re-measurement. libretexts.org

Table 3: ¹H NMR Data for Bromoform

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Bromoform (CHBr₃) | CDCl₃ | ~6.8 |

This table shows the approximate chemical shift for the proton in bromoform, which is a key indicator for residual protonated species in this compound samples.

Quantitative Infrared and Raman Spectroscopy for Purity Validation

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" and are valuable for confirming the identity and purity of this compound. labmanager.comsepscience.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sepscience.com

The IR and Raman spectra of this compound will differ from that of bromoform due to the mass difference between deuterium and protium, leading to shifts in the vibrational frequencies. These spectral differences can be used for qualitative identification and to assess the degree of deuteration. Quantitative analysis using IR and Raman spectroscopy is also possible, often employing chemometric methods like partial least-squares (PLS) regression to correlate spectral features with the concentration of the analyte. mdpi.comuh.edu These methods can be used to validate the purity of this compound by detecting and quantifying impurities that have distinct vibrational signatures. mdpi.com Recent advancements, such as two-dimensional (2D) Raman-THz spectroscopy, have been applied to study the intra- and intermolecular vibrational couplings in bromoform, offering deeper insights into its molecular dynamics. uzh.chaip.org

Development of Reference Materials and Standards Based on this compound

The development of certified reference materials (CRMs) and standards for this compound is crucial for ensuring the accuracy and traceability of analytical measurements. lookchem.commdpi.com CRMs are highly characterized materials with known properties, used for calibration, method validation, and quality control.

This compound can be used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of bromoform in various matrices. lookchem.com The use of an isotopically labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results. The development of a this compound CRM involves rigorous characterization of its purity, isotopic enrichment, and stability. This process often requires the use of multiple analytical techniques to establish the certified values and their uncertainties. The availability of such standards is essential for laboratories performing environmental monitoring, toxicological studies, and other applications where accurate quantification of bromoform is required. mdpi.com

Interdisciplinary Research Applications and Future Perspectives

Bromoform-d in Environmental Chemistry Research

The presence and behavior of halogenated organic compounds in the environment are of significant interest due to their potential impacts. This compound plays a crucial role in understanding the fate and transport of these compounds.

Deuterated Surrogates for Tracer Studies in Environmental Transport

Deuterated compounds like this compound are frequently used as surrogate standards in environmental analyses. usgs.govabu.edu.ng Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be found in the environmental samples being tested. abu.edu.ng They are added to samples in the laboratory before analysis to monitor the efficiency of the extraction and analytical process. abu.edu.ng The recovery of the deuterated surrogate provides a measure of the accuracy of the method for the target analytes. abu.edu.ng

In the context of environmental transport, low-level concentrations of volatile organic compounds (VOCs), including bromoform (B151600), can act as tracers for recent groundwater recharge, indicating a connection to post-industrial water sources. ca.govca.gov The use of deuterated surrogates in these studies helps ensure the reliability of the data used to assess the vulnerability of groundwater to surface contamination. usgs.govca.govca.gov For instance, the detection of VOCs at very low concentrations (parts per trillion) can signify that the sampled water has been recharged since the beginning of significant human industrial activity. ca.govca.gov

Table 1: Application of Deuterated Surrogates in Environmental Tracer Studies

| Application Area | Purpose of Deuterated Surrogate | Example Compounds (in addition to this compound) |

| Groundwater Contamination Assessment | Evaluate recovery of volatile organic compounds (VOCs) to ensure accurate measurement of contaminants. usgs.gov | Phenol-d6, Nitrobenzene-d5, Pentafluorobenzene abu.edu.ng |

| Tracer Studies for Groundwater Recharge | Act as a quality control measure for the detection of low-level VOCs used to trace recent water infiltration. ca.govca.gov | Deuterium (B1214612) oxide (heavy water) ca.govacs.org |

| Analysis of Volatile Halogenated Compounds in Water | Assess the partitioning of analytes between water and a solid-phase microextraction fiber. | Not specified in provided context. |

Method Development for Analysis of Environmental Contaminants using this compound

The development of robust analytical methods is essential for accurately quantifying environmental contaminants. This compound is instrumental in the development and validation of these methods, particularly for volatile organic compounds. Gas chromatography (GC) is a preferred technique for analyzing bromoform and similar compounds. nih.gov

Methods for determining the presence of bromoform in environmental media like air, water, and soil are well-established. nih.gov These methods often involve a purge-and-trap procedure to isolate the compounds from the sample matrix, followed by GC analysis. nih.gov The use of isotopically labeled standards like this compound in these methods helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and reliability of the results. chemicalbook.com

The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 8010 and 8240, for the analysis of volatile organic compounds in water and solid waste. nih.gov These methods utilize techniques like gas chromatography-electrolytic conductivity detection and gas chromatography-mass spectrometry, where the use of internal standards like this compound is critical for quantification. nih.gov

Applications in Biochemical and Biomolecular Research

The unique properties of deuterated compounds also lend themselves to applications in the study of biological molecules and their interactions.

Investigations of Ligand-Receptor Interactions in Deuterated Media

Understanding how ligands (small molecules) bind to their protein receptors is a cornerstone of drug discovery and molecular biology. Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level. researchgate.net These simulations can provide detailed insights into the binding modes of ligands, including agonists, antagonists, and allosteric modulators. researchgate.net

As an example of such investigations, MD simulations have been used to study the interaction of the general anesthetic bromoform with the γ-aminobutyric acid type A receptor (GABAAR), a ligand-gated ion channel. researchgate.net In these simulations, the protein is embedded in a model membrane and surrounded by water and the ligand. By running these simulations, researchers can predict and visualize how bromoform binds to the receptor, providing a molecular basis for its anesthetic action. researchgate.net While not explicitly stated that this compound is used in these simulations, the experimental validation of such computational models often relies on techniques like NMR, which would necessitate the use of deuterated media.

Advancements in Automated and High-Throughput Screening Utilizing this compound

High-throughput screening (HTS) is a key process in drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological target. hudsonlabautomation.combmglabtech.com This process relies heavily on automation, including robotic handling of microplates and liquid handling systems, to screen large compound libraries efficiently. hudsonlabautomation.comnih.gov

While the direct use of this compound in HTS is not extensively documented in the provided search results, the principles of using labeled compounds are relevant. In HTS assays, particularly those involving biophysical methods like NMR, the use of deuterated compounds or solvents can be crucial for obtaining clean and interpretable data. As HTS technologies continue to advance and incorporate more sophisticated detection methods, the use of isotopically labeled molecules like this compound could become more prevalent for specific applications, such as identifying compounds that bind to challenging targets or for elucidating mechanisms of action in a high-throughput manner.

The integration of automated systems with analytical techniques that can distinguish between labeled and unlabeled compounds facilitates the characterization of active compounds found during screening. nih.gov This synergy of automation and advanced analytical methods is modernizing the natural product drug discovery paradigm. nih.gov

Challenges and Opportunities in the Synthesis and Isotopic Enrichment of this compound for Specialized Research

The synthesis and isotopic enrichment of deuterated bromoform (this compound, CDBr₃) present a unique set of challenges and opportunities crucial for its application in specialized research fields. While bromoform itself has various industrial and laboratory uses, the deuterated analogue is particularly valuable for mechanistic studies, as a tracer, and in nuclear magnetic resonance (NMR) spectroscopy. acgih.orgwikipedia.org

Challenges in Synthesis and Isotopic Enrichment:

The primary methods for synthesizing deuterated compounds often involve hydrogen-deuterium (H-D) exchange reactions. tn-sanso.co.jp For this compound, this typically means starting with bromoform and using a deuterium source like heavy water (D₂O) or deuterated chloroform (B151607) (CDCl₃), often with a catalyst. However, several challenges can arise during this process: